1-(4-Bromophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound “1-(4-Bromophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a bromophenyl group, an ethoxycarbonyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl, ethoxycarbonyl, and carboxylic acid groups would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction. The carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance the compound’s solubility in water .Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazole derivatives, including those similar to the compound of interest, are valuable as building blocks in the synthesis of a wide range of heterocyclic compounds. These compounds are used in the development of pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles. Their unique reactivity offers mild conditions for generating various classes of heterocyclic compounds and dyes, highlighting their significance in synthetic organic chemistry and dye applications (Gomaa & Ali, 2020).
Biomedical Applications
Pyrazole carboxylic acid derivatives, which share a core structure with the compound , exhibit a range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their versatility in biological activities makes them significant scaffolds in medicinal chemistry, underscoring their potential in drug discovery and development (Cetin, 2020).
Anticancer Agent Development
The Knoevenagel condensation process, used to generate α, β‐unsaturated ketones/carboxylic acids, is instrumental in developing biologically active molecules, including potential anticancer agents. Compounds synthesized through this process have shown remarkable activity against various cancer targets, demonstrating the critical role of similar compounds in cancer research (Tokala, Bora, & Shankaraiah, 2022).
Environmental Applications
Derivatives similar to the compound of interest have been explored for environmental applications, such as bioremediation. For instance, certain bacterial strains capable of degrading polycyclic aromatic hydrocarbons like pyrene highlight the potential environmental benefits of researching similar compounds. These studies suggest the possibility of using structurally related compounds in bioremediation efforts to address environmental pollution (Qutob et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-bromophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4/c1-2-20-13(19)10-7-11(12(17)18)16(15-10)9-5-3-8(14)4-6-9/h3-6,11H,2,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUVUFFWNSTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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